molecular formula C17H15FN2O3 B13095173 Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate

Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B13095173
M. Wt: 314.31 g/mol
InChI Key: UDZXLSLKFCGCQN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a pyrazolo[1,5-A]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazolo[1,5-A]pyridine core. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate is unique due to the presence of the 4-fluorophenyl and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C17H15FN2O3

Molecular Weight

314.31 g/mol

IUPAC Name

ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C17H15FN2O3/c1-3-23-17(21)15-14-10-13(22-2)8-9-20(14)19-16(15)11-4-6-12(18)7-5-11/h4-10H,3H2,1-2H3

InChI Key

UDZXLSLKFCGCQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1C3=CC=C(C=C3)F)OC

Origin of Product

United States

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